molecular formula C17H14O4 B12481001 4-Carboxy-4'-methoxychalcone

4-Carboxy-4'-methoxychalcone

Cat. No.: B12481001
M. Wt: 282.29 g/mol
InChI Key: GQUJUYRCDKOOAM-UHFFFAOYSA-N
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Description

4-Carboxy-4’-methoxychalcone is a derivative of chalcone, a naturally occurring compound belonging to the flavonoid family. Chalcones are characterized by their open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a carboxyl group at the 4-position and a methoxy group at the 4’-position in 4-Carboxy-4’-methoxychalcone enhances its chemical reactivity and potential biological activities .

Preparation Methods

The synthesis of 4-Carboxy-4’-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali. The reaction conditions often include the use of ethanol or methanol as the solvent and sodium hydroxide or potassium hydroxide as the base . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Carboxy-4’-methoxychalcone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups like the methoxy group. Common reagents include halogens and nitrating agents.

    Cyclization: Chalcones can undergo cyclization reactions to form various heterocyclic compounds, such as flavones and isoxazoles.

Mechanism of Action

The biological activities of 4-Carboxy-4’-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes such as xanthine oxidase, leading to anti-inflammatory and antioxidant effects . Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

4-Carboxy-4’-methoxychalcone can be compared with other chalcone derivatives, such as:

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C17H14O4/c1-21-15-9-7-13(8-10-15)16(18)11-4-12-2-5-14(6-3-12)17(19)20/h2-11H,1H3,(H,19,20)

InChI Key

GQUJUYRCDKOOAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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